molecular formula C23H29BO2 B12537601 2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane CAS No. 797057-60-4

2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane

Cat. No.: B12537601
CAS No.: 797057-60-4
M. Wt: 348.3 g/mol
InChI Key: MPSIZRLPYGPXEF-UHFFFAOYSA-N
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Description

2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound is part of the larger family of fluorenyl boronic acids, which are known for their applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane typically involves the reaction of 9,9-dibutyl-9H-fluorene with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 9,9-dibutyl-9H-fluorene is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it into fluorenyl alcohols.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the boron moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, fluorenyl alcohols, and substituted fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane exerts its effects is largely dependent on its ability to interact with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a catalyst in organic reactions. The fluorenyl moiety contributes to its photophysical properties, making it valuable in materials science .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
  • 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Uniqueness

Compared to its analogs, 2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane offers unique properties due to the presence of the dibutyl groups, which enhance its solubility and processability. Its boron-containing structure also provides distinct reactivity patterns, making it a versatile compound in various chemical transformations .

Properties

CAS No.

797057-60-4

Molecular Formula

C23H29BO2

Molecular Weight

348.3 g/mol

IUPAC Name

2-(9,9-dibutylfluoren-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C23H29BO2/c1-3-5-13-23(14-6-4-2)21-10-8-7-9-19(21)20-12-11-18(17-22(20)23)24-25-15-16-26-24/h7-12,17H,3-6,13-16H2,1-2H3

InChI Key

MPSIZRLPYGPXEF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCC)CCCC

Origin of Product

United States

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